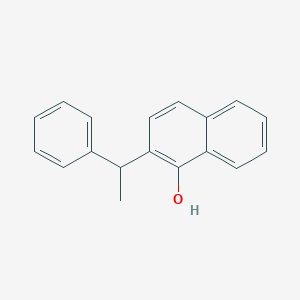
2-(1-Phenylethyl)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylethyl)naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes, which are characterized by two fused benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)naphthalen-1-ol typically involves the reaction of naphthalene derivatives with phenylethyl groups under specific conditions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the naphthalene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反应分析
Types of Reactions
2-(1-Phenylethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
Oxidation: Formation of naphthaldehydes or naphthones.
Reduction: Formation of 2-(1-phenylethyl)naphthalene.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as an additive in materials science.
作用机制
The mechanism of action of 2-(1-Phenylethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
相似化合物的比较
Similar Compounds
- 1-(Phenylethyl)naphthalen-2-ol
- 2-(Phenylethyl)naphthalen-1-amine
- 1-(Phenylethyl)naphthalen-2-amine
Uniqueness
2-(1-Phenylethyl)naphthalen-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
属性
CAS 编号 |
4398-16-7 |
|---|---|
分子式 |
C18H16O |
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-(1-phenylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C18H16O/c1-13(14-7-3-2-4-8-14)16-12-11-15-9-5-6-10-17(15)18(16)19/h2-13,19H,1H3 |
InChI 键 |
FCCNKTOSNRDETA-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















